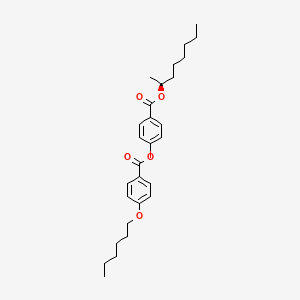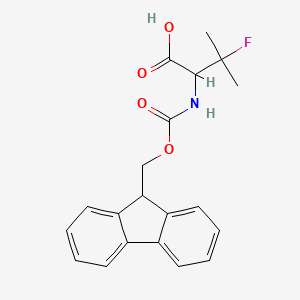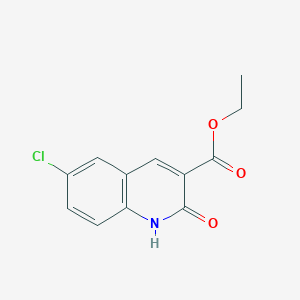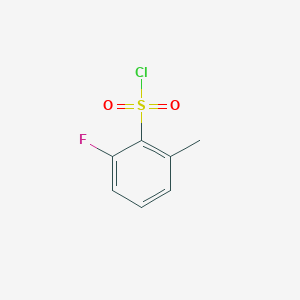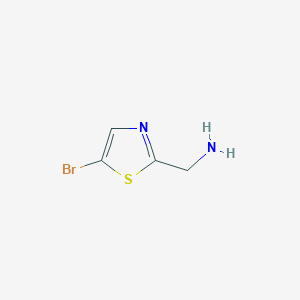![molecular formula C10H14FNO B1322990 [3-(4-Fluorophenoxy)propyl]methylamine CAS No. 883542-69-6](/img/structure/B1322990.png)
[3-(4-Fluorophenoxy)propyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(4-Fluorophenoxy)propyl]methylamine” is a chemical compound with the CAS Number: 883542-69-6 . It has a molecular weight of 183.23 and its IUPAC name is 3-(4-fluorophenoxy)-N-methyl-1-propanamine . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “[3-(4-Fluorophenoxy)propyl]methylamine” can be achieved from 1-(3-Bromopropoxy)-4-fluorobenzene and Methylamine .Molecular Structure Analysis
The InChI code for “[3-(4-Fluorophenoxy)propyl]methylamine” is 1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 . The InChI key is MQKGIPJSYFXVES-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“[3-(4-Fluorophenoxy)propyl]methylamine” is a liquid at room temperature . It has a molecular weight of 183.23 .Applications De Recherche Scientifique
1. Radiofluorinated and Radioiodinated Ligands for Brain Studies
A study focused on synthesizing fluorine and iodine analogues of clorgyline, a monoamine oxidase A (MAO-A) inhibitor. Among the synthesized compounds, certain analogues, including those with a [3-(4-fluorophenoxy)propyl]methylamine structure, demonstrated high inhibitory potency and selectivity toward MAO-A. These compounds were considered for development as radiofluorinated and radioiodinated ligands useful for functional MAO-A studies in the brain using imaging techniques like positron emission tomography (PET) and single-photon emission computer tomography (SPECT) (Ohmomo et al., 1991).
2. Enhancing Retention for Passive Avoidance Learning
Another study found that a series of 3-(aryloxy)pyridines, including 3-(4-fluorophenoxy)pyridine, showed activity in enhancing retention for passive avoidance learning in mice. This test was used to select compounds with potential therapeutic properties for treating cognitive disorders. The study indicates the potential application of [3-(4-fluorophenoxy)propyl]methylamine derivatives in cognitive enhancement and therapy (Butler, Poschel, & Marriott, 1981).
3. Radiosynthesis of Ligands for Serotonin Receptors
A study involving the radiosynthesis of a compound with high affinity for serotonin-5HT2 receptors included a derivative of [3-(4-fluorophenoxy)propyl]methylamine. This compound, radioiodinated on specific positions, showed high affinity and selectivity for 5HT2-receptors in vitro. The study emphasizes the application of such compounds in imaging serotonin receptors, potentially aiding in the diagnosis and study of psychiatric disorders (Mertens et al., 1994).
4. Selective Noradrenaline Reuptake Inhibitors
Research disclosed [4-(phenoxy)pyridine-3-yl]methylamines as a new series of selective noradrenaline reuptake inhibitors (NRI). Through structure-activity relationships, it was established that potent NRI activity can be achieved by appropriate substitution at the 2-position of the phenoxy ring, a structural feature present in [3-(4-fluorophenoxy)propyl]methylamine derivatives. These compounds demonstrated significant potential in treating conditions associated with noradrenaline imbalance (Fish, Ryckmans, Stobie, & Wakenhut, 2008).
5. Synthesis of Rigid SSRIs Analogues
Research also involved the synthesis of rigid analogues of selective serotonin reuptake inhibitors (SSRIs) starting from methylamine and ethyl acrylate. These compounds, characterized by spectral and elemental analyses, demonstrated antidepressant activity. This highlights the relevance of [3-(4-fluorophenoxy)propyl]methylamine in the development of novel antidepressants (Kumar et al., 2004).
Safety And Hazards
“[3-(4-Fluorophenoxy)propyl]methylamine” is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-(4-fluorophenoxy)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKGIPJSYFXVES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629572 |
Source


|
| Record name | 3-(4-Fluorophenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluorophenoxy)propyl]methylamine | |
CAS RN |
883542-69-6 |
Source


|
| Record name | 3-(4-Fluorophenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

